6-amino-2,3-dihydro-1H-inden-5-ol
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Overview
Description
6-amino-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C9H11NO It is a derivative of indane, featuring an amino group at the 6th position and a hydroxyl group at the 5th position on the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2,3-dihydro-1H-inden-5-ol typically involves the following steps:
Starting Material: The synthesis begins with indanone, which is commercially available.
Reduction: Indanone is reduced to indanol using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-amino-2,3-dihydro-1H-inden-5-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced further to remove the hydroxyl group, forming a fully saturated indane derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: 6-amino-2,3-dihydro-1H-inden-5-one.
Reduction: 6-amino-2,3-dihydroindane.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Scientific Research Applications
6-amino-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 6-amino-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyindan: Similar structure but lacks the amino group.
Indan-1-one: Contains a carbonyl group instead of a hydroxyl group.
6-aminoindane: Lacks the hydroxyl group.
Uniqueness
6-amino-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both amino and hydroxyl groups on the indane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
61520-24-9 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
6-amino-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H11NO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3,10H2 |
InChI Key |
HTLLODRBNFYRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)O)N |
Origin of Product |
United States |
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